4-Nitro-1H-benzimidazole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

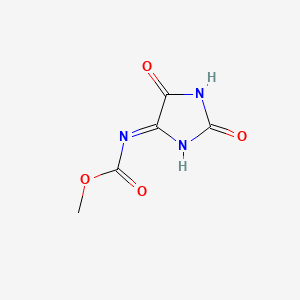

“4-Nitro-1H-benzimidazole-2-carboxylic acid” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot procedure that involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization . The reactions are accelerated by orders of magnitude in comparison to the bulk .Chemical Reactions Analysis

The chemical reactions involving benzimidazoles are diverse. For instance, a copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles in the presence of TBHP at moderate temperature via a domino C-H functionalization, transimination, ortho-selective amination, and a cyclization sequence .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity : 5-Nitro-2-aryl substituted-1H-benzimidazole derivatives, synthesized from 4-Nitro-1H-benzimidazole-2-carboxylic acid, showed in vitro antimicrobial activity against various bacteria and fungi. These derivatives demonstrated good to excellent yields, offering advantages in synthesis such as shorter reaction times and simple purification procedures (Hosamani et al., 2009).

Analgesic and Antispasmodic Activities : A study on benzimidazole 5-carboxylic acid derivatives, including those derived from this compound, found that certain derivatives exhibited naloxone sensitive analgesic activity and antispasmodic activity on isolated rat ileum (Aydin et al., 2003).

Antitubercular Agents : A study reported the ecofriendly synthesis of 4-(4-nitro-phenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester derivatives using this compound, which showed effective in vitro antimycobacterial activity against Mycobacterium tuberculosis (Warekar et al., 2016).

Antihypertensive Activity : Benzimidazole derivatives synthesized from this compound were evaluated for their antihypertensive activity, demonstrating significant effects in lowering blood pressure (Sharma et al., 2010).

Antimicrobial Agents : Novel 6-substituted benzimidazole-2-carbamates were synthesized using derivatives of this compound and evaluated for antimicrobial activity, showing promising results as antimicrobial agents (Raghunath & Viswanathan, 2014).

Spectral Properties : The study of the IR, Raman, and NMR spectra of this compound and its derivatives provided insights into the structural influence of the nitro group, contributing to understanding their physical and chemical properties (Samsonowicz et al., 2007).

Safety and Hazards

Zukünftige Richtungen

Benzimidazoles have shown promising applications in biological and clinical studies . They have been used as corrosion inhibitors for steels, pure metals, and alloys . The future directions of benzimidazole research could involve exploring its potential applications in other fields and developing new synthesis methods .

Wirkmechanismus

Target of Action

4-Nitro-1H-benzimidazole-2-carboxylic acid, also known as 1h-benzimidazole-2-carboxylic acid,4-nitro-, is a derivative of benzimidazole . Benzimidazole and its derivatives are known to interact with a variety of targets, including enzymes, receptors, and proteins . .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, such as enzyme inhibition, dna binding, and disturbing tubulin polymerization or depolymerization

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Benzimidazole derivatives are known to have varied pharmacological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Result of Action

Benzimidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

It is known that benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Some benzimidazole derivatives have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines

Molecular Mechanism

It is known that benzimidazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation

Eigenschaften

IUPAC Name |

4-nitro-1H-benzimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-9-4-2-1-3-5(11(14)15)6(4)10-7/h1-3H,(H,9,10)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAFDAPFBQTRBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

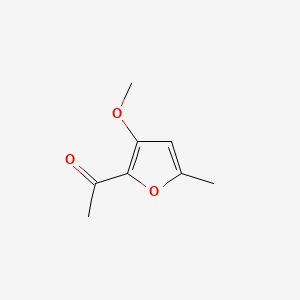

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666536 |

Source

|

| Record name | 4-Nitro-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189045-24-7 |

Source

|

| Record name | 4-Nitro-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-2-ene-7-carboxaldehyde, 5-acetyl-, (endo,syn)- (9CI)](/img/no-structure.png)

![[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol](/img/structure/B574550.png)

![(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol](/img/structure/B574555.png)